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Compound of Interest

Compound Name: GSK789

Cat. No.: B10822734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental findings for GSK789, a

potent and highly selective inhibitor of the first bromodomain (BD1) of the Bromodomain and

Extra-Terminal (BET) family of proteins. The data presented here is collated from published

research to facilitate the reproducibility of key experiments and offer a comparative analysis

against other BET inhibitors.

Comparative Efficacy of GSK789
GSK789 demonstrates high selectivity for the first bromodomain (BD1) of the BET family, with

a more than 1000 to 6000-fold greater affinity for BD1 over the second bromodomain (BD2)[1]

[2]. This selectivity distinguishes it from pan-BET inhibitors, which target both bromodomains.

In Vitro Potency
The inhibitory activity of GSK789 has been quantified across various biochemical and cellular

assays. The half-maximal inhibitory concentration (IC50) values highlight its potency against

BET BD1 and its antiproliferative effects in cancer cell lines.
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Target/Cell
Line

Assay Type
GSK789
IC50

Comparativ
e Inhibitor

Comparativ
e IC50

Reference

BRD4 BD1 TR-FRET 32 nM - - [3]

BRD2 BD1 TR-FRET pIC50 = 7.0 - - [4]

BRD3 BD1 TR-FRET pIC50 = 6.8 - - [4]

BRDT BD1 TR-FRET pIC50 = 6.2 - - [4]

BRD4 BD2 TR-FRET pIC50 = 4.5 - - [4]

MV-4-11

(AML)

Antiproliferati

on
125 nM

I-BET151

(pan-BET)

~100-1000

nM
[5][6]

HL-60 (AML)
Antiproliferati

on
390 nM

I-BET151

(pan-BET)
Not specified [5]

THP-1 (AML)
Antiproliferati

on
158 nM

I-BET151

(pan-BET)
Not specified [5]

MDA-MB-453

(Breast

Cancer)

Antiproliferati

on
-

iBET-BD1

(GSK778)
Potent effect [6]

MOLM-13

(AML)

Antiproliferati

on
-

iBET-BD1

(GSK778)
Potent effect [6]

Cellular Activity
GSK789 exhibits potent antiproliferative activity in various cancer cell lines, particularly those

dependent on BET protein function[5]. Its efficacy is comparable to that of pan-BET inhibitors in

certain cancer models[2]. Studies have shown that selective inhibition of BD1 is sufficient to

replicate the anti-proliferative effects of pan-BET inhibitors in vitro[7]. In addition to its

anticancer effects, GSK789 demonstrates immunomodulatory properties by inhibiting the

release of pro-inflammatory cytokines[2].
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To ensure the reproducibility of the findings, detailed methodologies for key experiments are

provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of GSK789 to BET

bromodomains.

Objective: To determine the IC50 value of GSK789 for BRD4 BD1.

Materials:

Recombinant His-tagged BRD4 BD1 protein

Biotinylated histone H4 peptide (acetylated)

Europium-labeled anti-His antibody (donor fluorophore)

Streptavidin-conjugated acceptor fluorophore

Assay buffer

GSK789 and other test compounds

384-well assay plates

Procedure:

Prepare serial dilutions of GSK789 in assay buffer.

Add a fixed concentration of His-tagged BRD4 BD1 and biotinylated histone H4 peptide to

the wells of a 384-well plate.

Add the diluted GSK789 or vehicle control to the wells.

Incubate the plate at room temperature to allow for compound binding.
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Add a mixture of Europium-labeled anti-His antibody and streptavidin-conjugated acceptor

fluorophore to each well.

Incubate the plate in the dark to allow for antibody and streptavidin binding.

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm

and emission wavelengths of ~615 nm (Europium) and ~665 nm (acceptor).

Calculate the ratio of the acceptor to donor emission signals.

Plot the signal ratio against the logarithm of the GSK789 concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

BROMOscan® Assay
This is a competitive binding assay used to determine the selectivity of GSK789 across a panel

of bromodomains.

Objective: To assess the selectivity of GSK789 for BET BD1 over other bromodomains.

Procedure: The BROMOscan® assay is a proprietary method by DiscoverX (now part of

Eurofins). The general principle involves the competition of the test compound (GSK789) with a

proprietary ligand for binding to a panel of bromodomain proteins that are tagged with a DNA

label. The amount of bromodomain protein bound to an immobilized ligand is quantified by

qPCR. A lower amount of bound protein in the presence of the test compound indicates higher

affinity of the compound for the bromodomain. The results are typically reported as Kd values

or percent of control.

Antiproliferation Assay
This cellular assay measures the effect of GSK789 on the growth and viability of cancer cells.

Objective: To determine the IC50 of GSK789 in various cancer cell lines.

Materials:

Cancer cell lines (e.g., MV-4-11, HL-60, THP-1)
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Cell culture medium and supplements

GSK789

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

96-well cell culture plates

Luminometer

Procedure:

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of GSK789 in cell culture medium.

Treat the cells with the diluted GSK789 or vehicle control and incubate for 72 hours.

Equilibrate the plates to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker to induce cell lysis.

Incubate at room temperature to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Normalize the data to the vehicle-treated control and plot the percentage of viable cells

against the logarithm of the GSK789 concentration to determine the IC50 value.

Cytokine Release Assay
This assay evaluates the immunomodulatory effects of GSK789 by measuring the inhibition of

cytokine production in immune cells.

Objective: To assess the ability of GSK789 to suppress the release of pro-inflammatory

cytokines.
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Materials:

Human peripheral blood mononuclear cells (PBMCs) or whole blood

RPMI 1640 medium

Lipopolysaccharide (LPS) or other stimuli

GSK789

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

96-well cell culture plates

Procedure:

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

Plate the PBMCs in 96-well plates.

Pre-treat the cells with various concentrations of GSK789 for a specified period.

Stimulate the cells with a pro-inflammatory agent like LPS.

Incubate the cells for a designated time (e.g., 24 hours).

Collect the cell culture supernatants.

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex

immunoassay according to the manufacturer's protocols.

Analyze the data to determine the dose-dependent inhibition of cytokine release by GSK789.

Visualizing the Mechanism of Action
BET BD1 Inhibition Signaling Pathway
GSK789, as a selective BET BD1 inhibitor, disrupts the interaction between BET proteins and

acetylated histones on the chromatin. This leads to the transcriptional repression of key
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oncogenes and inflammatory genes.
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Caption: GSK789 selectively inhibits BRD4's BD1, disrupting gene transcription.

Experimental Workflow for Antiproliferation Assay
The following diagram illustrates the key steps involved in assessing the antiproliferative effects

of GSK789 on cancer cell lines.
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Caption: Workflow for determining the antiproliferative IC50 of GSK789.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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